3-[(3,4-Dichlorophenyl)methylthio]-5-cyclohexyl-1,2,4-triazole-4-ylamine
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Overview
Description
3-[(3,4-Dichlorophenyl)methylthio]-5-cyclohexyl-1,2,4-triazole-4-ylamine is a synthetic organic compound known for its unique chemical structure and potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a triazole ring, a cyclohexyl group, and a dichlorophenyl moiety, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,4-Dichlorophenyl)methylthio]-5-cyclohexyl-1,2,4-triazole-4-ylamine typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.
Introduction of the Cyclohexyl Group: The cyclohexyl group is often introduced via a Grignard reaction or a Friedel-Crafts alkylation, where cyclohexyl halides react with the triazole intermediate.
Attachment of the Dichlorophenyl Methylthio Group: This step involves the nucleophilic substitution of a dichlorophenyl methylthio group onto the triazole ring, typically using a thiol reagent and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the dichlorophenyl group, potentially leading to dechlorination or hydrogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for nucleophilic substitutions, while electrophilic substitutions may use reagents like chlorinating agents.
Major Products Formed
Sulfoxides and Sulfones: From oxidation reactions.
Dechlorinated or Hydrogenated Derivatives: From reduction reactions.
Functionalized Triazole Derivatives: From substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, 3-[(3,4-Dichlorophenyl)methylthio]-5-cyclohexyl-1,2,4-triazole-4-ylamine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets can lead to the discovery of new drugs or therapeutic agents.
Medicine
In medicinal chemistry, the compound is investigated for its potential pharmacological properties, such as antimicrobial, antifungal, or anticancer activities. Its ability to interact with specific enzymes or receptors makes it a candidate for drug development.
Industry
In the industrial sector, this compound can be used as an intermediate in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 3-[(3,4-Dichlorophenyl)methylthio]-5-cyclohexyl-1,2,4-triazole-4-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and dichlorophenyl group play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The compound may also interfere with cellular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
3-[(3,4-Dichlorophenyl)methylthio]-1,2,4-triazole-4-ylamine: Lacks the cyclohexyl group, which may affect its reactivity and biological activity.
5-Cyclohexyl-1,2,4-triazole-4-ylamine: Lacks the dichlorophenyl methylthio group, resulting in different chemical properties and applications.
3-[(3,4-Dichlorophenyl)methylthio]-5-methyl-1,2,4-triazole-4-ylamine: Contains a methyl group instead of a cyclohexyl group, which can influence its steric and electronic characteristics.
Uniqueness
The presence of both the cyclohexyl group and the dichlorophenyl methylthio group in 3-[(3,4-Dichlorophenyl)methylthio]-5-cyclohexyl-1,2,4-triazole-4-ylamine makes it unique. This combination of functional groups contributes to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds.
Properties
Molecular Formula |
C15H18Cl2N4S |
---|---|
Molecular Weight |
357.3 g/mol |
IUPAC Name |
3-cyclohexyl-5-[(3,4-dichlorophenyl)methylsulfanyl]-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C15H18Cl2N4S/c16-12-7-6-10(8-13(12)17)9-22-15-20-19-14(21(15)18)11-4-2-1-3-5-11/h6-8,11H,1-5,9,18H2 |
InChI Key |
VPNQJSBWBKFMGE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=NN=C(N2N)SCC3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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